

Prednisolone phosphate structure and chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Prednisolone phosphate*

Cat. No.: *B1203155*

[Get Quote](#)

An In-depth Technical Guide to **Prednisolone Phosphate**: Structure, Properties, and Experimental Analysis

Introduction

Prednisolone phosphate is a synthetic glucocorticoid and a water-soluble ester prodrug of prednisolone.^{[1][2]} It is widely utilized in research and clinical settings for its potent anti-inflammatory and immunosuppressive activities.^{[1][3]} Upon administration, it is rapidly hydrolyzed *in vivo* by phosphatases to its active form, prednisolone.^[2] This conversion is essential for its therapeutic effects, which are mediated through interaction with glucocorticoid receptors.^[1] The phosphate ester form significantly enhances water solubility compared to prednisolone, facilitating its formulation for various administration routes, including oral and intravenous.^{[1][4]} This guide provides a detailed overview of the chemical structure, properties, mechanism of action, and key experimental protocols related to **prednisolone phosphate** for researchers and drug development professionals.

Chemical Structure and Identification

Prednisolone phosphate is the 21-phosphate ester of prednisolone. The chemical structure consists of a pregnane steroid skeleton with hydroxyl groups at the 11 and 17 positions, a ketone at the 3 and 20 positions, and double bonds at the 1 and 4 positions. The phosphate group is attached at the 21-position. It is typically available as a disodium salt, prednisolone sodium phosphate, to improve its stability and solubility in aqueous solutions.^{[3][5]}

Caption: 2D structure of Prednisolone Sodium Phosphate.

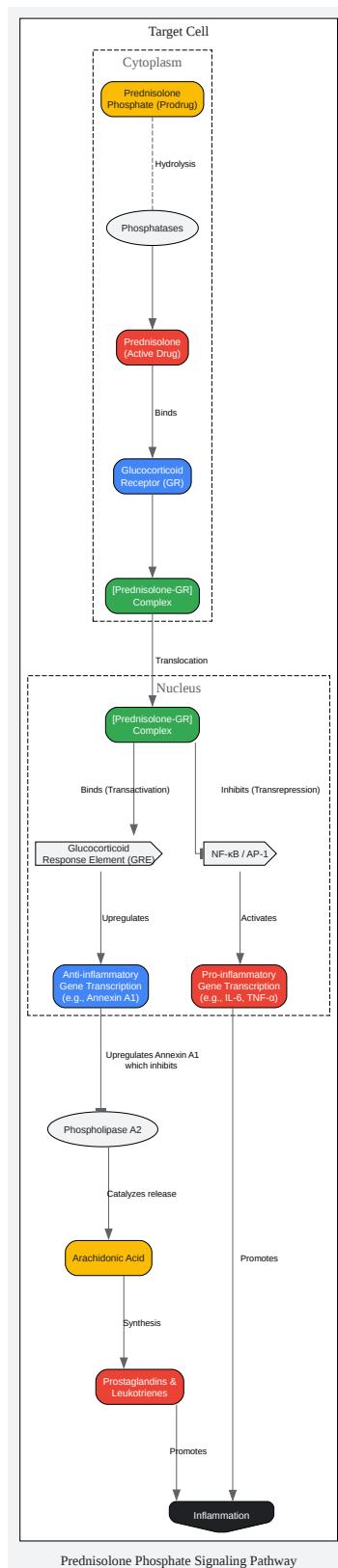
Chemical Identifiers

Identifier	Value	Reference
IUPAC Name	disodium-[2- [(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13- dimethyl-3-oxo- 7,8,9,11,12,14,15,16- octahydro-6H- cyclopenta[a]phenanthren-17- yl]-2-oxoethyl] phosphate	[6]
CAS Number	125-02-0	[4][6]
Molecular Formula	C ₂₁ H ₂₇ Na ₂ O ₈ P	[4][5][6]
InChI Key	VJZLQIPZNPASX- OJJGEMKLSA-L	[7][8]
SMILES	C[C@@]12C=CC(=O)C=C2C C[C@@]3([H])[C@]4([H])CC-- INVALID-LINK--([C@@]4(C)C- -INVALID-LINK--O)O.[Na+]. [Na+]	[8]

Physicochemical Properties

Prednisolone sodium phosphate is a white or slightly yellow, hygroscopic, crystalline powder.[4][9][10] Its key physicochemical properties are summarized below.

Property	Value	Reference
Molecular Weight	484.39 g/mol	[4][5][6]
Melting Point	>197°C (decomposes)	[4]
Solubility	Freely soluble in water; soluble in methanol; slightly soluble in alcohol; very slightly soluble in acetone.	[4][5][11]
Specific Optical Rotation	+94° to +100°	[10]
pH (aqueous solution)	7.5 - 10.5	[9][10]
UV Absorption Maximum (λ _{max})	242-246 nm (in various solvents including methanol, water, and ethanol)	[4][7][12]


Mechanism of Action: Glucocorticoid Receptor Signaling

As a glucocorticoid receptor agonist, **prednisolone phosphate**'s active metabolite, prednisolone, mediates its effects by binding to cytosolic glucocorticoid receptors (GR).[1][6] This binding event triggers a conformational change in the receptor, leading to the dissociation of chaperone proteins and the translocation of the ligand-receptor complex into the nucleus.[1]

Inside the nucleus, the complex modulates gene expression through two primary mechanisms:

- Transactivation: The GR complex binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes.[1] This interaction upregulates the transcription of anti-inflammatory genes, such as those encoding for lipocortins (e.g., annexin A1) and interleukin-10.[1][6]
- Transrepression: The GR complex can interfere with the activity of pro-inflammatory transcription factors, such as NF-κB and AP-1. This leads to the downregulation of genes encoding pro-inflammatory cytokines (e.g., IL-1, IL-6, TNF-α), chemokines, and enzymes like phospholipase A2.[1][13]

The inhibition of phospholipase A2 by lipocortins is a critical anti-inflammatory step, as it blocks the release of arachidonic acid from cell membranes, thereby preventing the synthesis of potent inflammatory mediators like prostaglandins and leukotrienes.[\[1\]](#)[\[6\]](#)[\[14\]](#)

[Click to download full resolution via product page](#)

Caption: Glucocorticoid receptor signaling pathway for Prednisolone.

Experimental Protocols

Synthesis of Prednisolone Sodium Phosphate

Several methods exist for the preparation of prednisolone sodium phosphate, primarily involving the conversion of **prednisolone phosphate** to its disodium salt.[5][15][16]

Methodology 1: Conversion from **Prednisolone Phosphate**[5][16]

- Dissolution: Dissolve **prednisolone phosphate** (e.g., 100g) in a suitable solvent such as methanol (4-5 times the gram amount of the starting material).[5][16]
- Dilution: Add purified water to the solution (4-6 times the gram amount of the starting material).[5]
- pH Adjustment: Slowly add a sodium hydroxide solution dropwise to the reaction mixture while stirring. Maintain the temperature between 15-30°C.[5][16] Adjust the pH to a final value of 9.2-10.0.[5]
- Reaction Confirmation: Continue stirring and re-test the pH to ensure it remains stable.[5][15]
- Precipitation: Filter the reaction mixture. Add the filtrate to a dilution tank containing ethanol (15-30 times the gram amount of the starting material) to induce crystallization.[5]
- Isolation and Drying: Allow the crystals to precipitate for at least 8 hours. Collect the solid material by filtration, wash with ethanol, and dry to obtain prednisolone sodium phosphate.[5][16]

Methodology 2: Synthesis of **Prednisolone Phosphate** Intermediate[17] This protocol describes the synthesis of a **prednisolone phosphate** intermediate from prednisolone.

- Reaction Setup: Add prednisolone (e.g., 50g) and a solvent like 2-methyltetrahydrofuran (MTHF, 500ml) to a reaction vessel under a nitrogen atmosphere.
- Cooling: Cool the stirred mixture to between -55°C and -60°C.
- Phosphorylation: Slowly add pyrophosphoryl chloride (e.g., 40ml) dropwise over approximately 40 minutes, maintaining the low temperature.

- Reaction Monitoring: Allow the reaction to proceed for 1 hour after addition is complete. Monitor the reaction's completion using Thin Layer Chromatography (TLC) to confirm the absence of the starting material.
- Quenching: Quench the reaction by adding purified water (e.g., 100ml) and allow the layers to separate.
- Purification: Extract the organic phase with purified water. Decolorize the organic phase with activated carbon.
- Isolation: Filter the mixture and concentrate the filtrate under reduced pressure to a paste. Cool to below 0°C to crystallize the product, which is then collected and dried under vacuum.

Analytical Methods

5.2.1 High-Performance Liquid Chromatography (HPLC)[10][18][19][20]

HPLC is a standard method for the assay and determination of related substances in prednisolone sodium phosphate.[20]

- Chromatographic System:
 - Column: C18 reverse-phase column (e.g., 4.6-mm × 7.5-cm; 3.5-µm packing L1).[10][18]
 - Mobile Phase: A mixture of a buffer solution (e.g., aqueous buffer adjusted to pH 6.4 with phosphoric acid) and an organic solvent like acetonitrile.[18][19] The exact ratio may be adjusted to achieve suitable resolution.
 - Detector: UV detector set at 254 nm.[10][18]
 - Flow Rate: Approximately 1.0 - 1.5 mL/min.[10][18]
 - Column Temperature: Maintained at 35°C.[18]
- Sample Preparation:
 - Assay Preparation: Accurately weigh and dissolve the prednisolone sodium phosphate sample in the mobile phase to a known concentration (e.g., 0.42 mg/mL).[18]

- Standard Preparation: Prepare a standard solution of USP Prednisolone RS or Prednisolone Sodium Phosphate RS in the mobile phase at a similar concentration.[18]
- Procedure:
 - Equilibrate the HPLC system with the mobile phase.
 - Inject a defined volume (e.g., 20 μ L) of the sample and standard solutions into the chromatograph.[10]
 - Record the chromatograms and compare the peak area of the analyte in the sample solution to that in the standard solution to determine the concentration and purity. The retention time for prednisolone sodium phosphate is typically around 6.5 minutes under these conditions.[10]

5.2.2 UV-Vis Spectrophotometry[12]

This method is suitable for the quantitative determination (assay) of prednisolone sodium phosphate.

- Instrumentation: A validated UV-Vis spectrophotometer.
- Methodology:
 - Solvent Selection: Use a suitable solvent in which the drug is freely soluble, such as distilled water, methanol, or ethanol.[12]
 - Standard Stock Solution Preparation: Accurately weigh 10 mg of prednisolone sodium phosphate and dissolve it in the chosen solvent in a 100 mL volumetric flask to obtain a concentration of 100 μ g/mL.[12]
 - Determination of λ_{max} : Scan the standard solution across a UV range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λ_{max}), which is typically found around 246 nm.[12]
 - Calibration Curve: Prepare a series of working standard solutions of different concentrations (e.g., 2, 6, 12 μ g/mL) by diluting the stock solution.[12]

- Analysis: Measure the absorbance of the sample solution (prepared similarly to the stock solution and diluted to fall within the calibration range) at the determined λ_{max} . Calculate the concentration of prednisolone sodium phosphate in the sample by comparing its absorbance to the calibration curve.

Caption: General analytical workflow for **Prednisolone Phosphate**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Prednisolone Phosphate [benchchem.com]
- 2. Prednisolone Phosphate | C21H29O8P | CID 72078 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 125-02-0: Prednisolone sodium phosphate | CymitQuimica [cymitquimica.com]
- 4. Prednisolone phosphate sodium | 125-02-0 [chemicalbook.com]
- 5. caloongchem.com [caloongchem.com]
- 6. Prednisolone Sodium Phosphate | C21H27Na2O8P | CID 441409 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. GSRS [precision.fda.gov]
- 9. PREDNISOLONE SODIUM PHOSPHATE USP - PCCA [pccarx.com]
- 10. uspbpep.com [uspbpep.com]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. researchgate.net [researchgate.net]
- 13. What is the mechanism of Prednisolone Sodium Phosphate? [synapse.patsnap.com]
- 14. What is Prednisolone Sodium Phosphate used for? [synapse.patsnap.com]
- 15. CN109988212B - Prednisolone sodium phosphate production method - Google Patents [patents.google.com]

- 16. A kind of production technology of prednisolone sodium phosphate - Eureka | Patsnap [eureka.patsnap.com]
- 17. CN109734766B - Preparation method of prednisolone sodium phosphate intermediate - Google Patents [patents.google.com]
- 18. Prednisolone Sodium Phosphate [drugfuture.com]
- 19. Separation of Prednisolone sodium phosphate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 20. [Determination of prednisolone sodium phosphate and the related substances by reversed-phase high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Prednisolone phosphate structure and chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1203155#prednisolone-phosphate-structure-and-chemical-properties\]](https://www.benchchem.com/product/b1203155#prednisolone-phosphate-structure-and-chemical-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com